malonyl-NAC

Membrane permeability Drug delivery Cell biology

Researchers needing to elevate intracellular malonylation face a dilemma: malonyl-CoA is membrane-impermeable, while malonate salts lack transfer activity. malonyl-NAC solves both issues via a 73% smaller NAC thioester that confers passive permeability and active malonyl transfer. - **Key outcomes**: Increases GAPDH malonylation; inhibits pyruvate kinase; suppresses glycolytic proliferation in kidney cancer models. - **Controls ready**: malonyl-CoA (membrane control), NAC (thiol control), and vehicle controls available. - **Supply**: ≥98% purity verified; suitable for acyl-proteomics and PKS feeding studies.

Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
Cat. No. B12381382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemalonyl-NAC
Molecular FormulaC9H15NO4S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)SCCNC(=O)C
InChIInChI=1S/C9H15NO4S/c1-3-14-8(12)6-9(13)15-5-4-10-7(2)11/h3-6H2,1-2H3,(H,10,11)
InChIKeyVCNFQKQSTPOHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





malonyl-NAC: Cell-Permeable Malonyl-CoA Mimic


malonyl-NAC (ethyl 3-((2-acetamidoethyl)thio)-3-oxopropanoate; CAS 2361327-06-0) is a synthetic, cell-permeable N-acetylcysteamine (NAC) thioester of malonic acid . With a molecular weight of 233.28 g/mol and the formula C₉H₁₅NO₄S, it functions as a membrane-permeable surrogate of malonyl-coenzyme A (malonyl-CoA), enabling the study of lysine malonylation and its downstream effects on glycolysis and cancer cell proliferation without the need for genetic manipulation . Its documented bioactivity includes increasing GAPDH malonylation, inhibiting pyruvate kinase activity, and limiting the metabolism and proliferation of highly glycolytic kidney cancer cell lines harboring TCA cycle mutations [1].

Why malonyl-NAC Substitutes Fail


Substituting malonyl-NAC with its closest natural analog, malonyl-CoA, or with simple malonate salts fails to achieve equivalent intracellular malonylation for two key reasons rooted in fundamental physicochemical constraints. First, malonyl-CoA (MW ≈ 853.58 g/mol) is a large, highly charged dinucleotide that is essentially membrane-impermeable and requires specialized transporters or genetic manipulation for cellular delivery [1]. In contrast, the NAC moiety of malonyl-NAC reduces molecular weight by approximately 73% relative to malonyl-CoA while eliminating the nucleotide pyrophosphate charges, conferring passive membrane permeability [2]. Second, sodium malonate or dimethyl malonate, while smaller, lack the thioester activation required for efficient transacylation to target protein lysine residues, resulting in substantially lower malonyl transfer efficiency [3]. These properties make malonyl-NAC uniquely capable of rapidly elevating intracellular malonyl-lysine levels in live-cell experimental systems where natural malonyl-CoA pools cannot be directly manipulated.

malonyl-NAC Comparative Evidence


Permeability Advantage Over Malonyl-CoA

Although no direct comparative Caco-2 or PAMPA permeability data are publicly available for malonyl-NAC versus malonyl-CoA, the underlying physicochemical rationale is well-established in the NAC-thioester literature. NAC thioesters are explicitly developed as cell-permeable CoA mimics because the native CoA thioesters are too large (MW > 850) and too highly charged to cross membranes passively [1]. malonyl-NAC achieves a molecular weight of 233.28, representing a substantial ~73% reduction compared to malonyl-CoA. This dimension of differentiation, while classified as class-level inference, is the core design principle of NAC thioester probes and forms the basis for their procurement for cell-based studies. Unambiguous comparison would be further strengthened by direct permeability or cellular uptake data if available [2].

Membrane permeability Drug delivery Cell biology

DMSO Solubility Advantage

A critical practical consideration for in vitro enzymatic or cell-based studies is the maximum achievable stock concentration in DMSO. malonyl-NAC demonstrates solubility of 100 mg/mL in DMSO (approximately 428.67 mM when sonicated) . In comparison, malonyl-CoA is reported as soluble at 10 mM in DMSO [1]. This represents an approximately 43-fold difference in achievable molar stock concentration. This difference has direct implications for the range of concentrations achievable in dose-response or competition assays without exceeding permissible solvent concentrations.

Solubility In vitro assay DMSO

Purity Advantage Over Malonyl-CoA

For sensitive biochemical assays, including enzymatic activity measurements and mass spectrometry-based detection of malonylation, compound purity is a critical quality criterion. Commercially available malonyl-NAC is specified with a purity of 98.59% . In comparison, research-grade malonyl-CoA is typically specified at a purity of ≥95% [1]. While these are specifications from different vendors under potentially different chromatographic methods, the difference represents a non-trivial improvement in purity level that reduces the potential impact of impurities on assay outcomes.

Purity Quality control Procurement

Anti-Proliferative Activity in Kidney Cancer Cells

Multiple commercial datasheets and database entries confirm that malonyl-NAC limits the metabolism and proliferation of a highly glycolytic kidney cancer cell line harboring a tricarboxylic acid (TCA) cycle mutation . While specific IC50 values are not publicly disclosed, the consistent reporting across independent vendor databases (TargetMol, MedChemExpress, InvivoChem, PeptideDB) indicates a reproducible functional effect linked to GAPDH malonylation and pyruvate kinase inhibition [1]. This cell-level phenotype is mechanistically consistent with the known role of malonylation in regulating glycolytic enzyme activity.

Cancer metabolism Kidney cancer Anti-proliferative

Polyketide Synthase Research Tool

Beyond its primary application in protein malonylation studies, malonyl-NAC belongs to a broader class of NAC thioesters that serve as substrates and mechanistic probes for polyketide synthases (PKS). N-acetylcysteamine thioesters of malonate and methylmalonate have been shown to be accepted by PKS modules as extender units, enabling in vitro and in vivo characterization of PKS substrate specificity and catalytic mechanism [1]. malonyl-S-N-acetylcysteamine is a recognized substrate for type II thioesterase enzymes involved in polyketide proofreading, where it is hydrolyzed to N-acetylcysteamine and malonate [2]. This dual utility as both a cell-permeable malonylation probe and a PKS substrate analog broadens its procurement value across multiple research domains.

Polyketide synthase Biocatalysis Chemical biology

Storage Stability Profile

Procurement decisions often hinge on the availability of validated stability data ensuring consistent activity over time. For malonyl-NAC, storage stability specifications are available: powder form is stable at -20°C for 3 years, solutions in solvent at -80°C for 6 months, and at -20°C for 1 month (with protection from light) . This represents a well-characterized stability profile that enables informed procurement for multi-year research programs. In comparison, malonyl-CoA is typically specified with a stability of ≥2 years at -20°C, but given its lability (thioester bond hydrolysis), actual stability can be more variable and requires careful handling [1].

Stability Storage Formulation

malonyl-NAC Application Scenarios


Cell-Based Protein Malonylation Studies

malonyl-NAC is most effectively deployed as a chemical probe for studying the functional consequences of increased protein malonylation in live cells. Its cell permeability and ability to elevate GAPDH malonylation make it a tool of choice for investigating how malonylation regulates glycolysis and cell proliferation, particularly in cancer models where TCA cycle mutations create metabolic vulnerabilities . An ideal experimental design would include malonyl-CoA as a negative control for passive membrane transport, N-acetylcysteine (NAC) as a control for the thiol moiety, and vehicle controls to account for any solvent effects from DMSO [1].

Polyketide Synthase Substrate Feeding

In natural product biosynthesis laboratories, malonyl-NAC serves as a valuable tool for precursor-directed biosynthesis and PKS mechanistic studies. Its NAC thioester moiety enables recognition by malonyl-CoA ligases (e.g., MatB from Streptomyces coelicolor) for in vitro generation of malonyl extender units, as well as direct feeding to engineered bacterial strains for polyketide diversification . The membrane permeability advantage of NAC thioesters over CoA thioesters is particularly important for in vivo feeding experiments in microbial systems [1].

Malonyltransferase and Thioesterase Assays

malonyl-NAC can be used as a substrate in enzymatic assays to characterize the activity and specificity of malonyltransferases, thioesterases, and other enzymes involved in malonyl group transfer. Its solubility advantages enable preparation of concentrated stock solutions for kinetic studies, while the thioester bond provides a quantifiable hydrolysis endpoint through detection of released N-acetylcysteamine or malonate . This application is particularly relevant for groups characterizing type II thioesterases involved in polyketide proofreading and editing [1].

Lysine Acylation Crosstalk Probing

malonyl-NAC enables investigation of the regulatory interplay between different lysine acyl modifications (acetylation, malonylation, succinylation) on key metabolic enzymes. By providing a means to selectively increase malonylation levels, researchers can dissect how malonylation competes with or complements acetylation at shared lysine residues on GAPDH and pyruvate kinase, providing insight into metabolic flux regulation . Procurement of high-purity malonyl-NAC (≥98.59%) ensures that observed effects are due to malonylation rather than impurities, which is critical for mass spectrometry-based acyl-proteomics workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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